molecular formula C18H10O6S B605028 2H-1-Benzopyran-2-one, 3,3'-thiobis(4-hydroxy- CAS No. 1821-13-2

2H-1-Benzopyran-2-one, 3,3'-thiobis(4-hydroxy-

Cat. No. B605028
CAS RN: 1821-13-2
M. Wt: 354.33
InChI Key: JHLUHYNVTIYAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-1062 is a resolvase-binding inhibitor. A1062 inhibits resolvase binding to the res site.

Scientific Research Applications

  • Antibacterial Activity : Coumarin derivatives synthesized from 4-Hydroxy-2H-[1]-benzopyran-2-one have demonstrated antibacterial properties. These compounds, including 4-Hydroxy-3-nitro-2H-[1]-benzopyran-2-one and others, were tested against bacterial strains like Staphylococcus aureus, Escherichia coli, and Klebsiella, showing both bacteriostatic and bactericidal activity (Behrami, Vaso, & Krasniqi, 2010).

  • Synthesis of New Derivatives for Antibacterial Use : Novel benzopyran-2-ones derivatives were synthesized and tested for their antibacterial activity. These compounds showed significant activity against bacteria such as S. aureus and E. coli, suggesting their potential as antibacterial agents (Hoti, Vehapi, Mulliqi-Osmani, Ismaili, & Thaçi, 2016).

  • Antiestrogen Properties : Some 2H-1-benzopyran derivatives have been studied for their estrogen receptor affinity and estrogen agonist-antagonist activities, showing potential as antiestrogens. One such compound was found to be more effective than tamoxifen, a commonly used antiestrogen (Saeed, Sharma, Durani, Jain, Durani, & Kapil, 1990).

  • Green Synthesis of Heterocycles : The green synthesis of benzopyran-annulated thiopyrano[2,3-b]thiochromen-5(4H)-ones was achieved using a domino Knoevenagel-hetero-Diels-Alder reaction. This method is efficient, regio- and stereoselective, yielding bioactive polycyclic heterocycles (Majumdar, Taher, & Ponra, 2010).

  • Antimicrobial Screening : Some derivatives of 2H[1]benzopyran-2-one have been synthesized and screened for antimicrobial activity. However, they did not show significant activity, indicating the importance of specific structural modifications for antimicrobial properties (Mulwad & Hegde, 2009).

  • Synthesis for Pharmacological Applications : There have been efforts to synthesize 2H-chromene derivatives, known for their antihypertensive and hypoglycemic properties, among other uses. A new and rapid synthesis method was reported for these compounds (Zonouzi, Googheri, & Miralinaghi, 2008).

  • Antihypertensive Activity : A series of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran derivatives showed antihypertensive activity in spontaneously hypertensive rats, indicating their potential in treating hypertension (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).

properties

CAS RN

1821-13-2

Product Name

2H-1-Benzopyran-2-one, 3,3'-thiobis(4-hydroxy-

Molecular Formula

C18H10O6S

Molecular Weight

354.33

IUPAC Name

4-hydroxy-3-(4-hydroxy-2-oxochromen-3-yl)sulfanylchromen-2-one

InChI

InChI=1S/C18H10O6S/c19-13-9-5-1-3-7-11(9)23-17(21)15(13)25-16-14(20)10-6-2-4-8-12(10)24-18(16)22/h1-8,19-20H

InChI Key

JHLUHYNVTIYAKS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)SC3=C(C4=CC=CC=C4OC3=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 1062;  A-1062;  A1062.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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